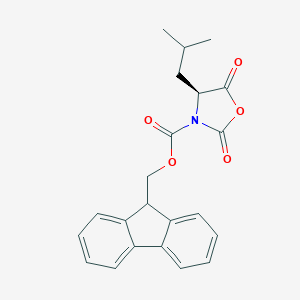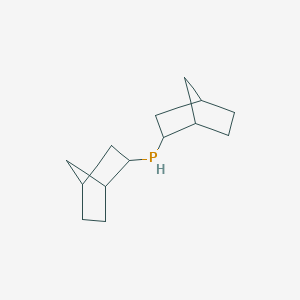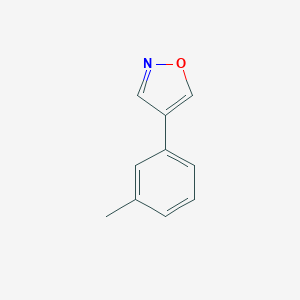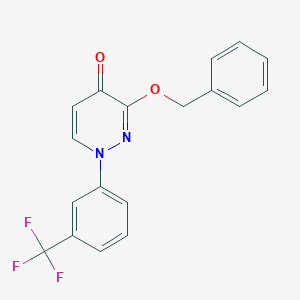
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazinone derivatives and has been extensively studied for its various properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and pathways involved in these processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments include its potential as an anti-inflammatory and anti-cancer agent. It has shown promising results in various animal models and has the potential to be developed into a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Direcciones Futuras
There are several future directions for the study of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. One potential direction is to further investigate its anti-inflammatory properties and explore its potential use in the treatment of inflammatory diseases. Additionally, more studies are needed to fully understand its mechanism of action and optimize its use as an anti-cancer agent. Furthermore, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-(trifluoromethyl)phenyl hydrazine with 3-phenylpropionyl chloride in the presence of a base. The resulting product is then subjected to cyclization in the presence of a suitable reagent to obtain the desired compound.
Aplicaciones Científicas De Investigación
The compound 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has potential applications in various scientific research areas. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. Additionally, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
146824-83-1 |
|---|---|
Nombre del producto |
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
Fórmula molecular |
C18H13F3N2O2 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-7-4-8-15(11-14)23-10-9-16(24)17(22-23)25-12-13-5-2-1-3-6-13/h1-11H,12H2 |
Clave InChI |
AVMFZGAPUSUDOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)COC2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F |
Otros números CAS |
146824-83-1 |
Sinónimos |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



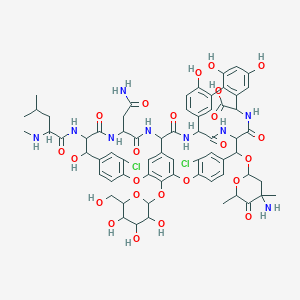
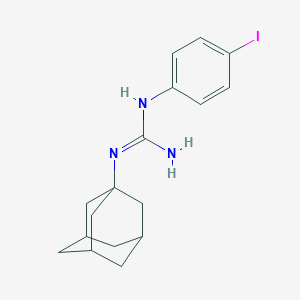
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)
![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
